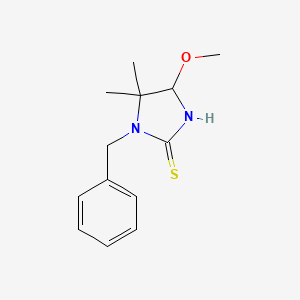
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride is a synthetic organic compound that belongs to the class of sulfonyl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the Sulfonyl Group: Reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.
Ketone Formation: Introducing the ketone functionality through Friedel-Crafts acylation or other suitable methods.
Dimethylamino Group Addition: Incorporating the dimethylamino group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone functionality.
Reduction: Reduction reactions could target the sulfonyl group or the ketone, potentially leading to alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one: Without the hydrochloride salt.
4-Methylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Dimethylamino ketones: Compounds with the dimethylamino group and ketone functionality but different aromatic rings.
Uniqueness
The uniqueness of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
58187-55-6 |
|---|---|
Formule moléculaire |
C20H26ClNO3S |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C20H25NO3S.ClH/c1-16-9-11-19(12-10-16)25(23,24)20(17-7-5-4-6-8-17)15-18(22)13-14-21(2)3;/h4-12,20H,13-15H2,1-3H3;1H |
Clé InChI |
IPDFZYFLIAFTQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)CCN(C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)



![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)



